3-Pyridinecarboxamide, N,N-dimethyl-6-(4-methyl-1-piperazinyl)-
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Overview
Description
3-Pyridinecarboxamide, N,N-dimethyl-6-(4-methyl-1-piperazinyl)- is a chemical compound with the molecular formula C13H18N4O. It is a derivative of pyridinecarboxamide, featuring a piperazine ring substituted with a methyl group. This compound is known for its diverse applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxamide, N,N-dimethyl-6-(4-methyl-1-piperazinyl)- typically involves the reaction of nicotinic acid with dimethylamine and 4-methylpiperazine. The reaction is carried out under controlled conditions, often using a solvent such as ethanol or methanol. The mixture is heated to reflux, and the progress of the reaction is monitored using techniques like thin-layer chromatography (TLC).
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarboxamide, N,N-dimethyl-6-(4-methyl-1-piperazinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of pyridinecarboxylic acids.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
3-Pyridinecarboxamide, N,N-dimethyl-6-(4-methyl-1-piperazinyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Pyridinecarboxamide, N,N-dimethyl-6-(4-methyl-1-piperazinyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The piperazine ring plays a crucial role in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Nicotinamide: A simpler derivative of pyridinecarboxamide.
N,N-Dimethylnicotinamide: Lacks the piperazine ring.
4-Methylpiperazine derivatives: Compounds with similar piperazine structures but different substituents.
Uniqueness
3-Pyridinecarboxamide, N,N-dimethyl-6-(4-methyl-1-piperazinyl)- is unique due to the presence of both the dimethylamino and piperazine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
54864-92-5 |
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Molecular Formula |
C13H20N4O |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
N,N-dimethyl-6-(4-methylpiperazin-1-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C13H20N4O/c1-15(2)13(18)11-4-5-12(14-10-11)17-8-6-16(3)7-9-17/h4-5,10H,6-9H2,1-3H3 |
InChI Key |
PYZQIXNHIIKFNQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NC=C(C=C2)C(=O)N(C)C |
Origin of Product |
United States |
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